4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran
CAS No.:
Cat. No.: VC15813588
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13BrO2 |
|---|---|
| Molecular Weight | 209.08 g/mol |
| IUPAC Name | 4-(bromomethyl)-3-methoxyoxane |
| Standard InChI | InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3 |
| Standard InChI Key | OREIHDVPJUHSPX-UHFFFAOYSA-N |
| Canonical SMILES | COC1COCCC1CBr |
Introduction
Structural Characteristics and Molecular Properties
4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) group at position 4 and a methoxy (-OCH₃) group at position 3 . The molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol (calculated from constituent atomic masses) . The tetrahydropyran core adopts a chair conformation, with substituents influencing ring puckering and electronic distribution .
Key Structural Features
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Ring System: A saturated oxygen-containing heterocycle (tetrahydropyran).
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Substituents: Electrophilic bromomethyl group and electron-donating methoxy group.
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Stereochemistry: The relative configurations of substituents impact reactivity; the 3-methoxy group may sterically hinder equatorial bromomethyl orientation .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via functionalization of tetrahydropyran precursors. Common methods include:
Route 1: Bromination of Alcohol Precursors
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Starting Material: 3-Methoxytetrahydro-2H-pyran-4-methanol.
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Reagents: N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane .
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Mechanism: Appel reaction, where PPh₃ facilitates bromide substitution on the alcohol .
Route 2: Cycloaddition Strategies
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Hetero-Diels-Alder reactions using α,β-unsaturated carbonyl compounds and electron-rich dienophiles (e.g., N-vinyl-2-oxazolidinone) .
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Yields: 37–65%, with diastereoselectivity influenced by substituent electronic effects .
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 208–210 (M⁺, isotopic pattern characteristic of bromine) .
Physicochemical Properties
Reactivity and Functionalization
The bromomethyl group undergoes nucleophilic substitution (SN₂), enabling diverse derivatization:
Reaction Pathways
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Nucleophilic Substitution:
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Elimination Reactions:
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Under basic conditions, generates alkenes via dehydrohalogenation.
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Cross-Coupling:
Mechanistic Insights
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The methoxy group at position 3 stabilizes transition states through electron donation, enhancing SN₂ reactivity at C4 .
Applications in Medicinal and Materials Chemistry
Pharmaceutical Intermediates
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CDK Inhibitors: Derivatives show affinity for cyclin-dependent kinases, implicated in cancer therapy .
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Antibacterial Agents: Quaternary ammonium derivatives exhibit Gram-positive activity (e.g., Staphylococcus aureus) .
Liquid Crystal Synthesis
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The tetrahydropyran core serves as a mesogen in liquid crystals, with bromomethyl groups enabling functionalization for optoelectronic devices .
| Hazard Category | Details |
|---|---|
| Toxicity | Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) |
| Handling Precautions | Use PPE; avoid inhalation/contact |
| Storage | -20°C under nitrogen; incompatible with strong oxidizers |
Recent Advances and Future Directions
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